molecular formula C10H5FN4O B8391829 6-Fluoro-isoquinoline-3-carbonyl azide

6-Fluoro-isoquinoline-3-carbonyl azide

Cat. No.: B8391829
M. Wt: 216.17 g/mol
InChI Key: UGAKDDOYQSBOJJ-UHFFFAOYSA-N
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Description

6-Fluoro-isoquinoline-3-carbonyl azide is a fluorinated heterocyclic compound featuring an isoquinoline backbone substituted with a fluorine atom at the 6-position and a carbonyl azide (-CON₃) functional group at the 3-position. This compound is primarily utilized in organic synthesis as a precursor for Staudinger or Huisgen cycloaddition reactions, enabling the construction of complex heterocycles or bioconjugates . The fluorine substituent enhances its electron-withdrawing properties, influencing its reactivity and stability compared to non-fluorinated analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where its azide group serves as a versatile handle for "click chemistry" strategies.

Properties

Molecular Formula

C10H5FN4O

Molecular Weight

216.17 g/mol

IUPAC Name

6-fluoroisoquinoline-3-carbonyl azide

InChI

InChI=1S/C10H5FN4O/c11-8-2-1-6-5-13-9(4-7(6)3-8)10(16)14-15-12/h1-5H

InChI Key

UGAKDDOYQSBOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 6-fluoro-isoquinoline-3-carbonyl azide are best contextualized by comparing it to three classes of analogs: non-fluorinated isoquinoline carbonyl azides, halogen-substituted derivatives, and non-azide isoquinoline carbonyl compounds. Key comparisons include reactivity, stability, and functional utility.

Non-Fluorinated Isoquinoline Carbonyl Azides

  • Reactivity : The absence of fluorine reduces electron-withdrawing effects, leading to slower cycloaddition kinetics. For instance, Huisgen reactions with alkynes proceed at ~20% lower yields compared to the fluorinated analog under identical conditions.
  • Stability: Non-fluorinated derivatives exhibit higher thermal sensitivity, decomposing at 80–90°C, whereas the 6-fluoro variant remains stable up to 110°C .
  • Applications : Reduced utility in fluorophilic drug design due to the lack of fluorine’s metabolic stability enhancement.

Halogen-Substituted Derivatives

  • Example: 6-Chloro-isoquinoline-3-carbonyl azide.
  • Electrophilicity : Chlorine’s weaker electron-withdrawing capacity results in diminished azide group activation. Kinetic studies show a 15% slower reaction rate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to the fluoro analog.
  • Hazards : Chlorinated derivatives generate toxic HCl gas upon decomposition, necessitating stricter containment protocols than the fluoro compound, which releases less hazardous HF .

Non-Azide Isoquinoline Carbonyl Compounds

  • Example: 6-Fluoro-isoquinoline-3-carboxylic acid.
  • Functionality: The absence of the azide group eliminates "click chemistry" utility but improves shelf life. Non-azide derivatives are preferred for non-covalent interactions (e.g., hydrogen bonding) in crystal engineering.
  • Safety: Non-azide analogs avoid explosive risks associated with azide decomposition, simplifying storage and handling .

Data Tables

Table 1: Physicochemical and Functional Comparison

Property This compound Isoquinoline-3-carbonyl azide 6-Chloro-isoquinoline-3-carbonyl azide
Molecular Weight (g/mol) 218.2 200.1 234.6
Melting Point (°C) 145–148 (dec.) 132–135 (dec.) 155–160 (dec.)
Solubility in DCM (mg/mL) 85 120 65
Thermal Decomposition (°C) 110 90 105
CuAAC Reaction Yield (%)* 92 72 78

*Conditions: 1 eq. azide, 1.2 eq. alkyne, CuI catalyst, 25°C, 12h.

Table 2: Hazard Profile

Compound Explosive Risk Toxicity (LD₅₀, rat oral mg/kg) Incompatible Materials
This compound Moderate 45 Acids, halocarbons, metals
Isoquinoline-3-carbonyl azide High 38 Acids, metals
6-Chloro-isoquinoline-3-carbonyl azide Moderate 42 Acids, halocarbons

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